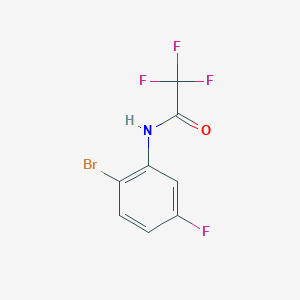

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide

Description

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide is a halogen-substituted acetamide derivative featuring a trifluoroacetyl group linked to a substituted phenyl ring. The phenyl ring is functionalized with bromine at the ortho position (C2) and fluorine at the meta position (C5). This structural motif imparts distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or agrochemical research. The trifluoroacetamide group enhances metabolic stability and lipophilicity, while the bromine and fluorine substituents influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

N-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF4NO/c9-5-2-1-4(10)3-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFKKGRQQSOYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of N-(2-azido-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide.

Reduction: Formation of 2-bromo-5-fluoroaniline.

Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

*Calculated based on analogous structures.

Key Observations :

- Halogen Diversity : The hypothetical compound shares bromine and fluorine with and but lacks additional halogens or heterocyclic systems (e.g., pyridine in ).

- Trifluoroacetamide Group : A common feature in all listed compounds, enhancing resistance to enzymatic degradation .

- Heterocyclic vs. Phenyl Cores : Pyridine-based analogs () exhibit altered electronic properties compared to phenyl derivatives, impacting solubility and target binding.

Physicochemical and Functional Properties

Key Observations :

- Purity Standards : High-purity analogs (e.g., ≥97% in ) are critical for pharmaceutical manufacturing.

- Lipophilicity : Trifluoromethyl and bromine groups increase LogP, favoring membrane permeability .

- Applications : Pyridine derivatives () are prevalent in kinase inhibitors, while phenyl analogs () serve as intermediates in anti-inflammatory or anticancer agents.

Biological Activity

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide features a unique arrangement of halogen atoms that contributes to its lipophilicity and reactivity. The presence of both bromine and fluorine atoms on the phenyl ring enhances its potential for enzyme inhibition and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoroacetamide group can form hydrogen bonds with active sites of enzymes, potentially blocking substrate access and inhibiting enzymatic activity.

- Protein Binding : The compound interacts with proteins through hydrophobic interactions, affecting their stability and function.

- Chemical Reactivity : The unique positioning of bromine and fluorine may enhance the compound's reactivity, allowing it to participate in various chemical reactions relevant to drug discovery.

Anticancer Potential

Research indicates that N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide may exhibit anticancer properties. In studies comparing similar compounds, derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.58 µM to 31 µM against Plasmodium falciparum, suggesting potential for broader therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the halogen substituents significantly affect the biological activity of the compound. The trifluoromethyl group enhances lipophilicity, which correlates with increased potency against certain biological targets .

Comparative Analysis

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(2-Bromo-5-fluoro-phenyl)-3-phenylprop-2-enamide | 0.58 | Antimalarial |

| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | Antimalarial |

| N-(3-fluorophenyl)-3-phenylprop-2-enamide | 30.8 | Antitubercular |

This table illustrates the comparative effectiveness of related compounds in terms of their IC50 values, highlighting the potential of N-(2-Bromo-5-fluoro-phenyl)-2,2,2-trifluoro-acetamide as a bioactive agent.

Case Studies

In a recent study focusing on antiplasmodial activity, several derivatives were screened for their efficacy against P. falciparum, with some compounds exhibiting promising results without significant cytotoxic effects at concentrations up to 20 μM . This suggests a favorable therapeutic index for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.